molecular formula C23H21N5O2 B6197228 N-[2-(1H-indol-3-yl)ethyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide CAS No. 2680542-49-6

N-[2-(1H-indol-3-yl)ethyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide

Cat. No.: B6197228
CAS No.: 2680542-49-6
M. Wt: 399.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide involves the reaction of 2-amino-5-(phenylcarbamoyl)pyridine-3-carboxylic acid with 1H-indole-3-ethylamine in the presence of coupling reagents to form the intermediate, which is then treated with acetic anhydride and pyridine to yield the final product.", "Starting Materials": [ "2-amino-5-(phenylcarbamoyl)pyridine-3-carboxylic acid", "1H-indole-3-ethylamine", "Coupling reagents (e.g. EDC, HOBt, DIC)", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-(phenylcarbamoyl)pyridine-3-carboxylic acid and 1H-indole-3-ethylamine in a suitable solvent (e.g. DMF, DMSO) and add coupling reagents (e.g. EDC, HOBt, DIC). Stir the reaction mixture at room temperature for several hours.", "Step 2: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product.", "Step 4: Dissolve the intermediate product in acetic anhydride and pyridine and stir the reaction mixture at room temperature for several hours.", "Step 5: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product." ] }

CAS No.

2680542-49-6

Molecular Formula

C23H21N5O2

Molecular Weight

399.4

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.